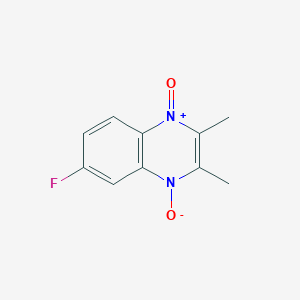
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties . The presence of the 1,4-dioxide group in the quinoxaline ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the 1,4-dioxide group to the corresponding quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Higher oxides of quinoxaline.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.
2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.
6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.
Uniqueness
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
84044-35-9 |
|---|---|
Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3 |
InChI Key |
FSWKHXRFBKCWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


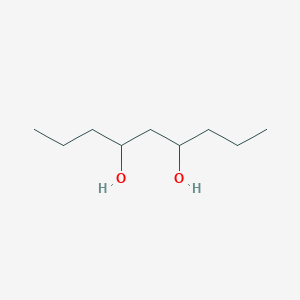
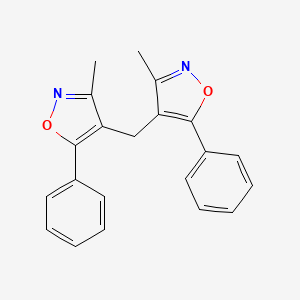
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
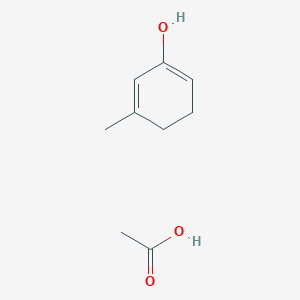
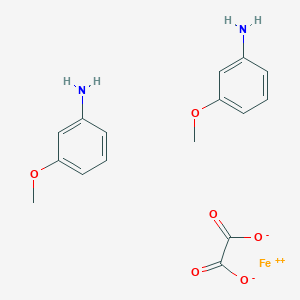

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
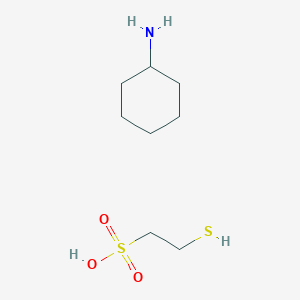
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
